

Application Note: Recrystallization Procedure for the Purification of 4-(Benzyloxy)-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-hydroxybenzaldehyde

Cat. No.: B024091

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of **4-(Benzyloxy)-3-hydroxybenzaldehyde** via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This protocol outlines the use of ethanol as a suitable solvent to obtain high-purity, crystalline **4-(Benzyloxy)-3-hydroxybenzaldehyde** from a crude or impure solid.

Physicochemical Properties

4-(Benzyloxy)-3-hydroxybenzaldehyde is an organic compound with the chemical formula $C_{14}H_{12}O_3$.^{[1][2]} It typically appears as an off-white to light brown solid.^[3] The key properties are summarized in the table below.

Property	Value	Reference
CAS Number	4049-39-2	[1][3]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1][4]
Molecular Weight	228.24 g/mol	[1][4]
Appearance	Off-White to Light Brown Solid	[3]
Melting Point	120 °C	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Representative Recrystallization Data

The following table presents typical results expected from the successful recrystallization of **4-(Benzyloxy)-3-hydroxybenzaldehyde**, demonstrating the effectiveness of the purification process.

Parameter	Before Recrystallization (Crude)	After Recrystallization (Purified)
Appearance	Off-White to Light Brown Powder	Colorless Prismatic Crystals
Melting Point Range	115-119 °C	119.5-120.5 °C (Expected literature value: 120 °C[3])
Purity (by HPLC)	~95%	>99.5%

Experimental Protocol

This protocol is adapted from standard laboratory recrystallization procedures for aromatic aldehydes.[5]

3.1. Materials and Equipment

- Chemicals:

- Crude **4-(Benzyloxy)-3-hydroxybenzaldehyde**
- Ethanol (95% or absolute)
- Activated Charcoal (decolorizing carbon), optional
- Deionized Water
- Equipment:
 - Erlenmeyer flasks (two sizes)
 - Hotplate with magnetic stirring capability
 - Magnetic stir bar
 - Stemless or short-stem funnel
 - Fluted filter paper
 - Büchner funnel and flask
 - Vacuum source
 - Ice bath
 - Spatula and weighing scale
 - Watch glass
 - Drying oven or desiccator

3.2. Safety Precautions

- Perform all steps in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Ethanol is flammable; keep it away from open flames and ignition sources.
- Hot glassware can cause severe burns; handle with appropriate clamps or heat-resistant gloves.

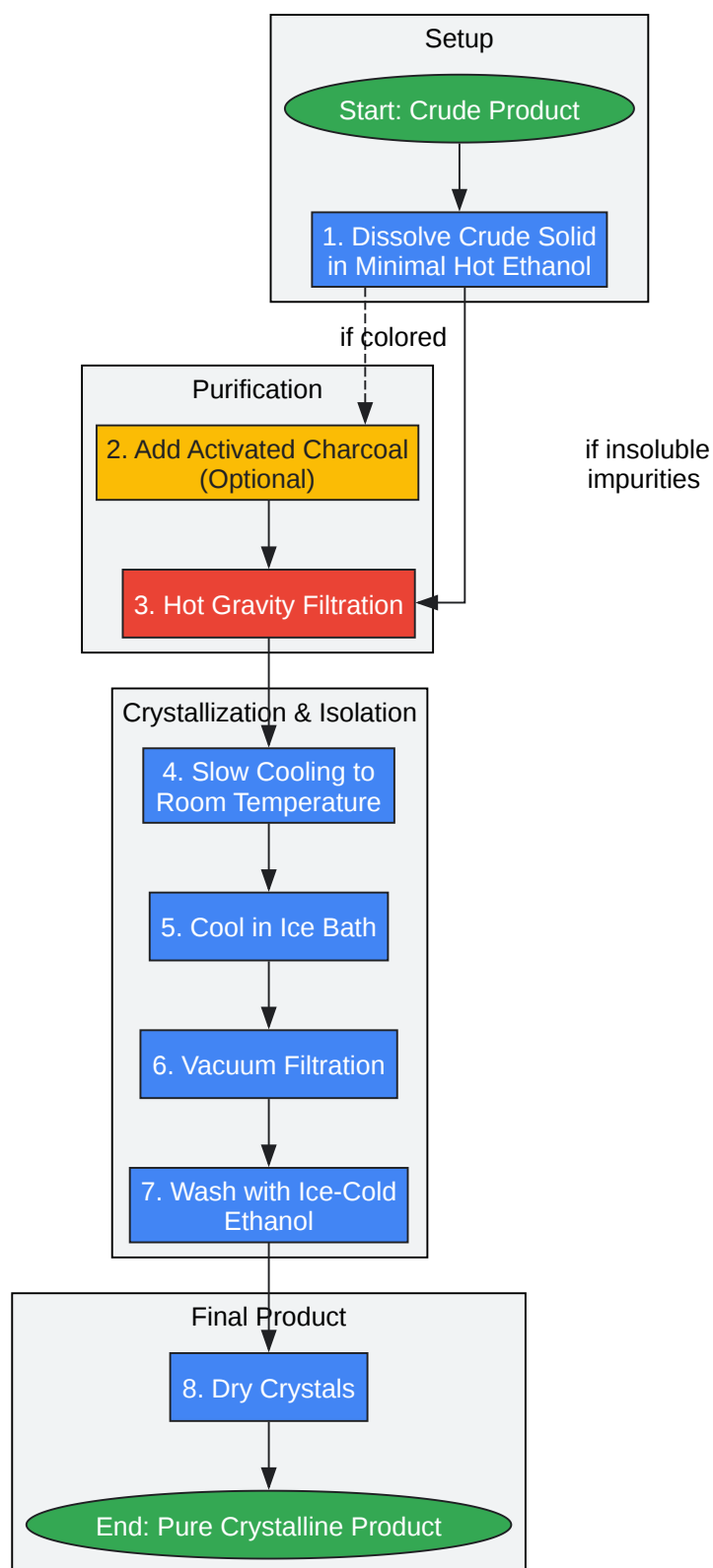
3.3. Recrystallization Procedure

- Dissolution:
 - Place the crude **4-(Benzyloxy)-3-hydroxybenzaldehyde** into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
 - Add a minimal amount of ethanol. Begin by adding just enough solvent to cover the solid.
 - Gently heat the mixture on a hotplate with constant stirring. Add small portions of hot ethanol sequentially until the solid completely dissolves.^[5] Avoid adding a large excess of solvent to ensure maximum recovery.
- Decolorization (Optional):
 - If the solution is highly colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.
 - Bring the solution back to a boil for a few minutes while stirring. The charcoal will adsorb colored impurities.^[5]
- Hot Filtration:
 - If charcoal was used or if insoluble impurities are visible, perform a hot filtration.
 - Pre-heat a stemless or short-stem funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.
 - Quickly pour the hot solution through the pre-heated funnel into the receiving flask.^[5] This step removes the charcoal and any insoluble impurities. Performing this step quickly prevents premature crystallization in the funnel.

- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.^[5]
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Büchner funnel.^[5]
 - Transfer the crystalline slurry into the funnel and apply the vacuum.
- Washing:
 - With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol.^[5] This removes any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.
- Drying:
 - Allow the crystals to dry on the filter for a few minutes by drawing air through them.
 - Transfer the solid to a pre-weighed watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the key steps in the recrystallization workflow.



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Caption: Workflow for the purification of **4-(Benzyloxy)-3-hydroxybenzaldehyde**.

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